molecular formula C12H11F3N4O6S B134062 Flucarbazone CAS No. 145026-88-6

Flucarbazone

Cat. No.: B134062
CAS No.: 145026-88-6
M. Wt: 396.3 g/mol
InChI Key: GINFBXXYGUODAT-UHFFFAOYSA-N
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Description

Flucarbazone, commonly used as its sodium salt form, is a selective post-emergence herbicide. It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater. This compound is non-persistent in soils but may be very persistent in aquatic systems. It is primarily used for controlling grass weeds and some broad-leaved weeds in cereal crops such as spring wheat, durum wheat, and winter wheat .

Mechanism of Action

Target of Action

Flucarbazone primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine . Inhibiting this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .

Mode of Action

This compound inhibits the ALS enzyme by binding to its active site, thereby preventing the normal substrate from accessing the site . This inhibition disrupts the synthesis of BCAAs, which are crucial for protein synthesis and plant growth . A specific mutation (Asp-376-Glu) in the ALS gene can lead to resistance against this compound, reducing the sensitivity of the ALS enzyme to the herbicide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of BCAAs. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency hampers protein synthesis, affecting various downstream processes such as cell division and growth, ultimately leading to the death of the plant .

Pharmacokinetics

It is known that this compound is highly soluble in water , which suggests that it can be readily absorbed and transported within the plant. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of BCAAs, this compound hampers protein synthesis, which is crucial for cell division and growth . This leads to the cessation of plant growth and eventually, the death of the plant .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, it is highly soluble in water and semi-volatile , suggesting that it could be prone to leaching in wet environments. Additionally, this compound is non-persistent in soils but may be very persistent in aquatic systems . Soil characteristics, such as organic carbon content, can also affect the phytotoxicity and persistence of this compound . Therefore, the efficacy and stability of this compound can vary depending on environmental conditions.

Biochemical Analysis

Biochemical Properties

Flucarbazone interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS by this compound leads to a deficiency of these amino acids, causing disruption in protein synthesis and plant growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic pathways, particularly those involving the synthesis of branched-chain amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to inhibited growth and eventual death of the plant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, inhibiting its function . This binding interaction results in the disruption of the enzyme’s normal activity, leading to a deficiency in the production of branched-chain amino acids. This deficiency then leads to disruptions in protein synthesis and plant growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a high degree of persistence in aquatic systems, while it is non-persistent in soils . Over time, the effects of this compound can change due to factors such as degradation and the development of resistance .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It is known that this compound has a low mammalian toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It interacts with the ALS enzyme, a key enzyme in this pathway .

Transport and Distribution

It is known that this compound is highly soluble in water, which may facilitate its transport within plant tissues .

Preparation Methods

Flucarbazone-sodium is synthesized through a series of chemical reactions involving the formation of a triazolone ring and subsequent sulfonylationThe final product is obtained as a sodium salt .

Industrial production methods focus on optimizing the yield and purity of this compound-sodium. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze and purify the compound .

Chemical Reactions Analysis

Flucarbazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Flucarbazone has several scientific research applications:

Properties

IUPAC Name

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFBXXYGUODAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043979
Record name Flucarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145026-88-6
Record name Flucarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145026-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucarbazone [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flucarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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